molecular formula C25H22O5 B11616070 Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B11616070
M. Wt: 402.4 g/mol
InChI Key: MIGWKHYCUUPPGJ-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step involves the alkylation of the hydroxyl group on the benzofuran ring using benzyl bromide in the presence of a base like potassium carbonate.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its diverse functional groups.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core is known to interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Lacks the benzyloxy group, making it less versatile in chemical reactions.

    Methyl 5-(benzyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of both benzyloxy and methoxy groups, which provide multiple sites for chemical modification and enhance its potential biological activities.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-3-28-25(26)23-21-15-20(29-16-17-7-5-4-6-8-17)13-14-22(21)30-24(23)18-9-11-19(27-2)12-10-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGWKHYCUUPPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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